Bienvenue dans la boutique en ligne BenchChem!

2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one

Lipophilicity Sulfoximine-sulfone comparison Drug-likeness

This NH-sulfoximine spiro[3.3]heptane provides a hydrogen bond donor (HBD=1) absent in sulfone analogs (HBD=0). Matched molecular pair data confirm it lowers logD by ~0.5–1.0 units vs sulfones while improving aqueous solubility—a distinct advantage for solubility-challenged lead series. The 6,6-dimethoxy acetals offer metabolic stabilization and prodrug design vectors. Included in the European Lead Factory collection, this building block is ideal for kinase drug discovery programs requiring solvent-channel H-bond donors and for bioisosteric replacement of meta-substituted benzene rings.

Molecular Formula C8H15NO3S
Molecular Weight 205.27
CAS No. 2413879-03-3
Cat. No. B2725871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one
CAS2413879-03-3
Molecular FormulaC8H15NO3S
Molecular Weight205.27
Structural Identifiers
SMILESCOC1(CC2(C1)CS(=N)(=O)C2)OC
InChIInChI=1S/C8H15NO3S/c1-11-8(12-2)3-7(4-8)5-13(9,10)6-7/h9H,3-6H2,1-2H3
InChIKeyLWDQJDYZBCCVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one (CAS 2413879-03-3): Core Identity and Sourcing Profile


2-Imino-6,6-dimethoxy-2λ⁶-thiaspiro[3.3]heptan-2-one is a spirocyclic NH-sulfoximine building block featuring a 2-thia-6,6-dimethoxy-spiro[3.3]heptane core with molecular formula C₈H₁₅NO₃S and molecular weight 205.28 g/mol [1]. The compound is catalogued as part of the polycyclic sulfoximine scaffold collection added to the European Lead Factory compound library [2]. It is commercially available through screening compound suppliers including Enamine (via Chemspace/Chemeexper, catalog Z56899216) and ANGENE, typically at ≥95% purity in quantities ranging from 50 mg to 1 g [3]. The compound bears GHS hazard classification for acute oral, dermal, and inhalation toxicity (Category 4), skin and eye irritation, and respiratory tract irritation [4].

Why 2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one Cannot Be Replaced by Generic Spiro-sulfones or Des-methoxy Sulfoximine Analogs


Generic substitution within the spiro[3.3]heptane sulfoximine/sulfone class fails because the combination of three structural features—the NH-sulfoximine group, the 6,6-dimethoxy substitution, and the thiaspiro[3.3]heptane ring system—produces a physicochemical profile that diverges measurably from the corresponding sulfone (2,2-dioxide) and the des-dimethoxy sulfoximine analogs. The NH-sulfoximine motif introduces a hydrogen bond donor (HBD count = 1) absent in sulfones (HBD = 0), while the dimethoxy acetals modulate lipophilicity and metabolic stability independently of ring topology [1][2]. A matched molecular pair analysis across Boehringer Ingelheim drug discovery programs demonstrated that replacing a sulfone with an NH-sulfoximine consistently lowered logD by approximately 0.5–1.0 units while maintaining or improving aqueous solubility, a trend not reproduced by simple sulfone → N-alkyl sulfoximine exchange [3]. These differential vectors mean that neither the corresponding sulfone (e.g., 2λ⁶-thiaspiro[3.3]heptane-2,2,6-trione, CAS 1936319-38-8) nor the des-dimethoxy sulfoximine (e.g., 2-imino-2λ⁶-thiaspiro[3.3]heptane 2-oxide, CAS 2385760-49-4) can serve as a functionally equivalent procurement substitute in applications sensitive to HBD profile, logD, or sp³ fraction. The quantitative evidence below substantiates each dimension of this differentiation.

Quantitative Differentiation Evidence for 2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one Against Closest Structural Analogs


Lipophilicity Shift vs. Corresponding Sulfone: XLogP3 Δ of +2.1 Log Units

The target compound exhibits a computed XLogP3 of 1.0 [1]. In contrast, the closest sulfone analog—2λ⁶-thiaspiro[3.3]heptane-2,2,6-trione (CAS 1936319-38-8)—has a computed XLogP3 of -1.1 [2]. This represents a lipophilicity increase of approximately +2.1 log units when the sulfone (S(=O)₂) is replaced by the NH-sulfoximine (S(=O)(=NH)) in the presence of 6,6-dimethoxy substitution, a shift substantially larger than the class-level trend of approximately −0.5 to −1.0 logD reduction typically observed for sulfone-to-NH-sulfoximine replacement in aromatic contexts [3]. This divergence underscores the importance of evaluating the full spirocyclic context rather than extrapolating from generic sulfoximine rules.

Lipophilicity Sulfoximine-sulfone comparison Drug-likeness

Hydrogen Bond Donor (HBD) Capacity: Target = 1 vs. Sulfone Analog = 0

The target compound possesses one hydrogen bond donor atom (the NH of the sulfoximine group), as computed by PubChem (HBD Count = 1) [1]. The analogous sulfone, 2λ⁶-thiaspiro[3.3]heptane-2,2,6-trione, has an HBD Count of 0 [2]. This binary difference (1 vs. 0) has profound consequences for target engagement: sulfoximine NH groups can serve as bifurcated hydrogen bond donors to kinase hinge regions, as demonstrated in the clinical candidates BAY-1000394 (pan-CDK inhibitor) and AZD6738 (ATR inhibitor), whereas sulfones at the equivalent position are restricted to H-bond acceptor-only interactions [3].

Hydrogen bonding Molecular recognition Pharmacophore design

Topological Polar Surface Area (TPSA): 67.8 Ų Places the Compound in a Favorable CNS/Drug-like Permeability Window

The target compound has a computed TPSA of 67.8 Ų [1], positioning it below the commonly cited 90 Ų threshold for favorable blood-brain barrier penetration and within the optimal range for oral bioavailability (<140 Ų). For reference, the des-dimethoxy analog 2-imino-2λ⁶-thiaspiro[3.3]heptane 2-oxide (CAS 2385760-49-4, MW 145.22) has a lower molecular weight but lacks the oxygen-rich dimethoxy groups that contribute to TPSA and metabolic soft spots . The 6,6-dimethoxy substitution increases TPSA relative to the unsubstituted analog while maintaining a value below 90 Ų, suggesting a balanced permeability-solubility profile distinct from simpler sulfoximine building blocks.

Polar surface area Permeability CNS drug design

Spiro[3.3]heptane Core sp³ Fraction: Class-Level 3D Character Differentiation from Planar Aromatics

Polycyclic sulfoximines built on the spiro[3.3]heptane core were specifically designed to deliver high sp³-character (Fsp³) as 3D scaffolds, as reported in the foundational Borst et al. (2018) ACS Combinatorial Science publication [1]. The spiro[3.3]heptane core has been validated as a saturated benzene bioisostere, with non-coplanar exit vectors that provide geometric diversity absent in planar aryl sulfoximine analogs [2]. The 2-thiaspiro[3.3]heptane scaffold, when incorporated into the anticancer drug sonidegib (replacing the meta-benzene ring), maintained biological activity while altering physicochemical properties, demonstrating the core's viability as a bioisosteric replacement [2]. The target compound's incorporation into the European Lead Factory collection further supports its selection as a privileged 3D scaffold for screening campaigns [1].

Fsp³ 3D scaffolds Bioisostere design

NH-Sulfoximine Aqueous Solubility Advantage vs. Sulfones: Class-Level Evidence from Matched Molecular Pairs

The comprehensive physicochemical study by Goldberg et al. (Eur. J. Med. Chem. 2017) demonstrated through matched molecular pair analysis across Boehringer Ingelheim's corporate database that NH-sulfoximines consistently provide improved aqueous solubility compared to their sulfone counterparts, despite lower logD values [1]. In a representative GPR119 agonist triplet, the sulfone analog (compound 4) was found to be insoluble, whereas the corresponding NH-sulfoximine (compound 5, R=NH) showed substantially improved solubility at a lower logD [1]. The same trend was observed in an ATR kinase inhibitor series: sulfone 7 was poorly soluble, while NH-sulfoximine 8 had improved solubility [1]. This solubility advantage arises from the increased polarity of the sulfoximine group relative to the sulfone, a property directly applicable to the target compound.

Aqueous solubility Sulfoximine physicochemical properties Formulation

Recommended Procurement and Research Application Scenarios for 2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one


Kinase Inhibitor Fragment-Based Screening Requiring H-Bond Donor at the Solvent-Channel Vector

For kinase drug discovery programs where a hydrogen bond donor is required at the solvent-exposed channel position—a vector commonly occupied by sulfone or sulfoximine groups—this compound provides the NH-sulfoximine HBD (HBD Count = 1) absent in sulfone analogs (HBD Count = 0) [1]. The clinical precedent of sulfoximine-containing kinase inhibitors (BAY-1000394, AZD6738) demonstrates that NH-sulfoximines at this position can maintain target potency while improving solubility and reducing hERG liability compared to sulfones [2]. The spiro[3.3]heptane core adds conformational constraint and 3D character, making this compound suitable for fragment libraries targeting kinases with solvent-channel H-bond donor requirements.

Saturated Benzene Bioisostere Replacement Programs (Sonidegib/Vorinostat Analogs)

Research groups pursuing bioisosteric replacement of meta-substituted benzene rings should consider this compound as a spiro[3.3]heptane sulfoximine entry point, leveraging the validated saturated benzene bioisostere scaffold [3]. The dimethoxy groups at the 6-position provide additional vectors for metabolic stabilization or prodrug design, while the sulfoximine NH offers a functional handle for N-functionalization (alkylation, arylation, acylation) to fine-tune properties [4]. The compound's inclusion in the European Lead Factory collection supports its suitability for high-throughput screening in bioisostere replacement campaigns.

CNS-Penetrant Lead Optimization Requiring TPSA Below 90 Ų with sp³ Character

The computed TPSA of 67.8 Ų places this compound below the 90 Ų BBB permeability threshold while maintaining higher sp³ character than typical aryl sulfoximines [1]. This makes it a candidate building block for CNS drug discovery programs where both permeability (TPSA < 90 Ų) and 3D character (Fsp³ > 0.4) are prioritized to reduce promiscuity and improve clinical success rates. For comparison, many commercial sulfoximine building blocks exceed 90 Ų TPSA or lack spirocyclic 3D geometry.

Solubility-Driven Lead Optimization: NH-Sulfoximine Replacement of Poorly Soluble Sulfone Leads

For lead series where a sulfone group contributes to poor aqueous solubility—a well-documented phenomenon attributed to strong intermolecular interactions in the solid state—this compound offers a drop-in NH-sulfoximine replacement [2]. The matched molecular pair evidence from Boehringer Ingelheim demonstrates that NH-sulfoximine replacement of sulfones consistently improves solubility while maintaining or enhancing metabolic stability, making this compound a strategic procurement choice for solubility-challenged lead series where the sulfone-to-sulfoximine swap is being explored [2].

Quote Request

Request a Quote for 2-imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.